9-(4-ethylphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
This compound belongs to the tricyclic pyrimidopurine-dione family, characterized by a fused pyrimido[2,1-f]purine core. The structure includes a 4-ethylphenyl substituent at position 9, a methyl group at position 1, and a propyl chain at position 2. These substituents influence its physicochemical properties, receptor interactions, and biological activity.
Properties
IUPAC Name |
9-(4-ethylphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-4-11-25-18(26)16-17(22(3)20(25)27)21-19-23(12-6-13-24(16)19)15-9-7-14(5-2)8-10-15/h7-10H,4-6,11-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIYSQVUNKASHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)CC)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-ethylphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method involves the use of a Cu(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition reaction. This reaction is performed between 2,6-diazido-9-dodecyl-9H-purine and 4-n-butyl(phenylacetylene) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
9-(4-ethylphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
9-(4-ethylphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer properties, particularly against HL-60 and HeLa cells.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 9-(4-ethylphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It has been shown to inhibit enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), leading to the disruption of DNA synthesis and cell proliferation. This inhibition induces apoptosis in cancer cells through pathways involving lysosomes and mitochondria .
Comparison with Similar Compounds
Structural and Functional Insights
Substituent Effects on Bioactivity :
- Position 9 : Aromatic/benzyl groups (e.g., 4-chlorophenyl, 4-ethoxyphenyl) enhance receptor binding affinity and metabolic stability compared to aliphatic chains . The 4-ethylphenyl group in the target compound likely balances lipophilicity and steric bulk, optimizing membrane permeability .
- Position 3 : Propyl chains (vs. ethyl or methyl) may prolong half-life due to reduced CYP450-mediated oxidation, as seen in related tricyclic purines .
- Position 1 : Methylation at N1 is a common feature to prevent deactivation via demethylation in vivo .
Synthetic Accessibility :
The target compound’s synthesis likely follows routes similar to its analogs, such as alkylation of xanthine intermediates (e.g., using LiAlH4 for reduction) or solvent-free microwave-assisted methods for efficiency .
Pharmacological Comparisons
- PDE4B/PDE10A Inhibition :
Compounds with bulkier substituents at position 9 (e.g., benzyl or chlorofluorophenyl) show stronger PDE4B1 inhibition (IC₅₀: 0.5–2 μM) compared to simpler aryl groups . The ethylphenyl variant may exhibit intermediate potency. - Receptor Affinity :
The 4-methylbenzyl analog () demonstrates moderate 5-HT7 receptor binding (Ki: 120 nM), suggesting that the target compound’s ethylphenyl group could prioritize PDE inhibition over serotonin receptor activity . - Anti-Cancer Potential: Propargyl-substituted analogs (e.g., Compound 24) show cytotoxic effects against leukemia cells (IC₅₀: 8–15 μM), but the target compound’s propyl chain may reduce this activity due to decreased electrophilicity .
Research Findings and Data Tables
Table 1: Physicochemical Properties of Selected Analogs
Biological Activity
The compound 9-(4-ethylphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a novel purine derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, characterization, and biological properties, particularly focusing on its anticancer and cytotoxic activities.
- Molecular Formula : C19H23N5O3
- Molecular Weight : 369.4 g/mol
- Purity : Typically around 95%.
Biological Activity Overview
The biological activity of this compound has been primarily investigated through various in vitro studies. The following sections detail its anticancer properties and mechanisms of action.
Anticancer Activity
Recent studies have demonstrated that This compound exhibits significant cytotoxic effects against several cancer cell lines.
Table 1: Cytotoxic Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 16.70 | Inhibition of cell proliferation |
| MCF7 (Breast Cancer) | 78.06 | Induction of apoptosis |
| LN229 (Brain Cancer) | 22.07 | Cell cycle arrest in G2/M phase |
| U87 (Glioblastoma) | 25.07 | DNA biosynthesis inhibition |
Data adapted from Sucu et al., 2024 .
The mechanisms by which this compound exerts its anticancer effects include:
- Inhibition of DNA Biosynthesis : The compound has been shown to interfere with the DNA replication process in sensitive cancer cell lines .
- Induction of Apoptosis : Evidence suggests that it triggers apoptotic pathways leading to programmed cell death in various cancer types .
- Cell Cycle Arrest : Studies indicate that treatment with the compound results in cell cycle arrest at the G2/M phase in certain cell lines, preventing further division and proliferation .
Case Studies and Research Findings
A notable study published in the Journal of Organic Chemistry highlighted the synthesis and evaluation of several purine derivatives including our compound of interest. The study found that modifications to the purine structure significantly influenced biological activity. Specifically:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
